2-Trimethylsilyl-1,2,3-triazole

Vue d'ensemble

Description

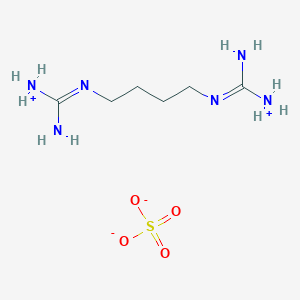

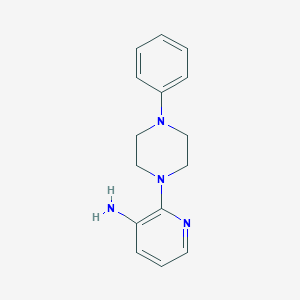

2-(Trimethylsilyl)-2H-1,2,3-triazole (TMST) is an organosilicon compound that has been used in a wide variety of scientific research applications. It is a versatile and effective reagent for the synthesis of various compounds, and its mechanism of action has been studied in detail. In addition, TMST has been found to have several biochemical and physiological effects, and its advantages and limitations for lab experiments have been explored.

Applications De Recherche Scientifique

Produits pharmaceutiques

Le 2-triméthylsilyl-1,2,3-triazole sert d'intermédiaire clé dans la synthèse de divers composés pharmaceutiques. Son cycle triazole est un motif courant dans de nombreux médicaments en raison de son mimétisme de la liaison peptidique, contribuant à la stabilité et à la bioactivité des molécules . Par exemple, les dérivés du triazole sont utilisés dans les médicaments antifongiques comme le fluconazole et l'itraconazole, qui inhibent les systèmes enzymatiques essentiels au métabolisme fongique .

Agrochimie

Dans l'industrie agrochimique, les composés triazoles sont utilisés pour leurs propriétés de stimulation de la croissance et comme précurseurs de pesticides . La capacité du cycle triazole à former des liaisons non covalentes avec les enzymes et les récepteurs le rend précieux dans le développement de nouveaux produits agrochimiques qui ciblent des voies biologiques spécifiques chez les ravageurs .

Science des matériaux

La robustesse du cycle triazole fait du 2-triméthylsilyl-1,2,3-triazole un candidat pour la création de matériaux avancés. Son incorporation dans les polymères peut améliorer la durabilité et la résistance aux facteurs de stress environnementaux. De plus, son potentiel pour former des structures complexes est exploré dans le développement de nouveaux matériaux avec des propriétés spécifiques .

Organocatalyse

Les dérivés du triazole, y compris le 2-triméthylsilyl-1,2,3-triazole, sont explorés en organocatalyse en raison de leur capacité à stabiliser les états de transition et à agir comme ligands dans les cycles catalytiques . Leur utilisation en catalyse peut conduire à des réactions chimiques plus efficaces et plus sélectives, ce qui est crucial en chimie synthétique.

Biotechnologie

Dans les applications biotechnologiques, le cycle triazole est utilisé comme bioisostère, imitant les propriétés des biomolécules naturelles. Cela permet la conception de sondes et de réactifs qui peuvent interagir avec les systèmes biologiques de manière contrôlée, aidant à la recherche et aux processus de diagnostic .

Synthèse chimique

Le 2-triméthylsilyl-1,2,3-triazole est précieux en chimie synthétique pour la construction de composés organiques complexes. Sa réactivité permet la formation de structures chimiques diverses, ce qui en fait un élément de construction polyvalent dans la synthèse d'une large gamme de molécules organiques

Mécanisme D'action

Target of Action

The primary targets of 1,2,3-triazole derivatives, such as 2-Trimethylsilyl-1,2,3-triazole, are diverse enzymes and receptors in organisms . The triazole ring can interact with these targets through weak interactions . For instance, the triazole ring has been found to interact with the amino acids present in the active site of EGFR receptors .

Mode of Action

The mode of action of this compound involves its ability to engage nucleophilic groups, such as alcohols, amines, and carboxyl groups . The reaction proceeds through nucleophilic substitution, whereby the chloride ion of TMSCl is replaced by the nucleophilic group .

Biochemical Pathways

1,2,3-Triazoles, including this compound, have been found to affect various biochemical pathways. They can interact with diverse enzymes and receptors, thereby affecting the downstream effects of these pathways . For example, the 1,2,3-triazole ring has been found to produce anti-ChE activity by inhibiting both AChE and BuChE activities .

Pharmacokinetics

It is known that 1,2,3-triazoles are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . This stability likely contributes to the bioavailability of this compound.

Result of Action

The result of the action of this compound is largely dependent on the specific targets it interacts with. For instance, when it interacts with AChE and BuChE, it results in anti-ChE activity . In another example, when it interacts with EGFR receptors, it can affect the function of these receptors .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is stable to hydrolysis, oxidizing and reducing conditions, which means it can maintain its activity in various environments . .

Safety and Hazards

The safety and hazards associated with a trimethylsilyl compound would depend on the specific compound. For example, trimethylsilyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Propriétés

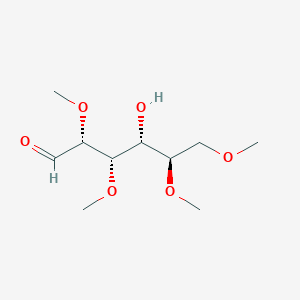

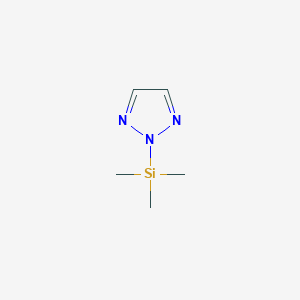

IUPAC Name |

trimethyl(triazol-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3Si/c1-9(2,3)8-6-4-5-7-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPOVSQQYMUIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1N=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383025 | |

| Record name | 2-(Trimethylsilyl)-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13518-80-4 | |

| Record name | 2-(Trimethylsilyl)-2H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13518-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trimethylsilyl)-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1,2,3-Triazole, 2-(trimethylsilyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary synthetic routes for producing 2-Trimethylsilyl-1,2,3-triazole?

A1: Two main synthetic pathways are highlighted in the research:

- Direct silylation of 1,2,3-triazole: This method utilizes this compound as a starting material and involves reaction with thiobenzoyl chloride in the presence of a base. [] This approach allows for the preparation of N-thiobenzoyltriazoles, which can be further modified. []

- Reaction of diazomethyltrimethylsilane with cyanogen halides: This method produces a mixture of 4-halogeno-2-trimethylsilyl-1,2,3-triazole and an isomer. [] Subsequent hydrolysis of this mixture yields the desired 4-substituted-1,2,3-triazole. []

Q2: What unique reactivity does this compound exhibit under reductive conditions?

A2: Research indicates that exhaustive reductive silylation of this compound using trimethylsilyl chloride and potassium leads to the formation of E-1,1,4,4-tetrakis(trimethylsilyl)-1,4-diazabutene(2). [] This reaction proceeds through a 1,2,3-tris(trimethylsilyl)-1,2,3-triazoline(4) intermediate. [] This highlights the susceptibility of the triazole ring to reductive cleavage and further silylation under specific reaction conditions.

Q3: Are there any insights into the electronic structure and properties of this compound derivatives?

A3: Studies employing NMR spectroscopy and electron transfer reactions with tetracyanoethylene (TCNE) on 1,2,3-tris(trimethylsilyl)-1,2,3-triazoline(4) suggest partial π overlap within the five-membered ring. [] This implies a degree of electron delocalization influenced by the trimethylsilyl group and the nitrogen lone pairs. Further investigation using photoelectron spectroscopy and ESR on E-1,1,4,4-tetrakis(trimethylsilyl)-1,4-diazabutene(2) revealed that this molecule, unlike its tetrazene(2) analogue, cannot adopt a planar conformation. [] These findings provide valuable insights into the structure-property relationships of this compound derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.